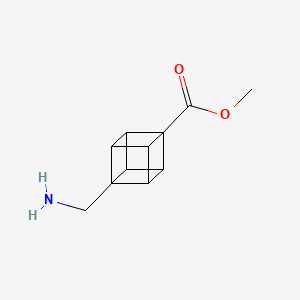
Methyl 8-(aminomethyl)cubane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-(aminomethyl)cubane-1-carboxylate: is a derivative of cubane, a highly strained cubic hydrocarbon with the molecular formula C₈H₈.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-(aminomethyl)cubane-1-carboxylate typically involves the functionalization of cubane derivatives. One common approach is the conversion of cubane carboxylic acids to the desired ester through esterification reactions. For example, the Hofer–Moest reaction under flow conditions has been used to achieve oxidative decarboxylative ether formation . Additionally, programmable synthesis methods involving C–H metalation and arylation have been developed to introduce various substituents onto the cubane scaffold .
Industrial Production Methods: Industrial production of cubane derivatives, including this compound, often relies on large-scale synthesis of cubane precursors such as 1,4-cubanedicarboxylic acid. These precursors can be further functionalized to obtain the desired compounds .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 8-(aminomethyl)cubane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the aminomethyl group.
Substitution: The compound can participate in substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Methyl 8-(aminomethyl)cubane-1-carboxylate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of methyl 8-(aminomethyl)cubane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique cubic structure allows it to fit into binding sites that are otherwise inaccessible to planar molecules. This property enhances its potential as a bioisostere, enabling it to mimic the behavior of other biologically active compounds .
Comparaison Avec Des Composés Similaires
Cubane (C₈H₈): The parent compound with a cubic structure.
1,4-Cubanedicarboxylic Acid: A common precursor for the synthesis of various cubane derivatives.
Octafluorocubane (C₈F₈): A fluorinated derivative with unique electronic properties.
Uniqueness: Methyl 8-(aminomethyl)cubane-1-carboxylate stands out due to its aminomethyl group, which provides additional functionalization possibilities. This makes it a versatile compound for further chemical modifications and applications in various fields .
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
methyl 4-(aminomethyl)cubane-1-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-14-9(13)11-6-3-7(11)5-8(11)4(6)10(3,5)2-12/h3-8H,2,12H2,1H3 |
Clé InChI |
FSXFBANXWDQTKR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12C3C4C1C5C2C3C45CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,5,5-Tetramethyl-2-(3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane](/img/structure/B13564253.png)

![4-(7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13564265.png)
![6-{[(Tert-butoxy)carbonyl]amino}-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid](/img/structure/B13564273.png)

![1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylicacidhydrochloride](/img/structure/B13564275.png)
![1,3-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13564279.png)
![5-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13564280.png)


![rac-tert-butylN-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamatehydrochloride,trans](/img/structure/B13564308.png)



